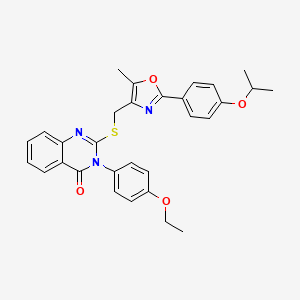
3-(4-ethoxyphenyl)-2-(((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-ethoxyphenyl)-2-(((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C30H29N3O4S and its molecular weight is 527.64. The purity is usually 95%.
BenchChem offers high-quality 3-(4-ethoxyphenyl)-2-(((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-ethoxyphenyl)-2-(((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Quinazolinone Derivatives and Biological Activities
Quinazolinone derivatives, such as the compound , have been widely studied for their various biological activities. These activities include antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, anticancer, antihypertensive, diuretic, pesticidal, anticonvulsant, anaesthetic, sedative, anti-malarial, and anti-diabetic properties. For instance, a study by Osarumwense Peter Osarodion (2023) highlighted the significant analgesic activity of some quinazolinone compounds.
Antimicrobial and Anti-inflammatory Applications
Quinazolinone derivatives have also been explored for their antimicrobial and anti-inflammatory applications. Research by B. Dash et al. (2017) demonstrated the effectiveness of certain quinazolinone compounds against microbes and their potential in treating both pain and inflammation.
Tubulin Polymerization Inhibitors and Vascular Disrupting Agents
In the field of cancer research, certain quinazolinone derivatives have been investigated as tubulin polymerization inhibitors and vascular disrupting agents. The study by Mohsine Driowya et al. (2016) found that specific quinazolinone compounds inhibited tubulin assembly and possessed potent anticancer activity in various cancer cell lines.
Antioxidant Properties
The antioxidant properties of quinazolinone derivatives have been evaluated, providing insights into their potential therapeutic applications. Research by Janez Mravljak et al. (2021) demonstrated that certain quinazolinone compounds exhibited potent antioxidant activities and promising metal-chelating properties.
Antifertility Properties and Blood Pressure Effects
Quinazolinone compounds have been studied for their potential antifertility properties and effects on blood pressure. For example, a study by S. Saksena et al. (1972) investigated the antifertility properties of various quinazolinone compounds in female rats, finding that specific compounds exhibited these properties.
Corrosion Inhibition in Mild Steel
Quinazolinone derivatives have been applied in the field of materials science, particularly as corrosion inhibitors for mild steel. A study by N. Errahmany et al. (2020) demonstrated that quinazolinone compounds were effective in inhibiting mild steel corrosion in acidic environments.
Antihistaminic Agents
Quinazolinone compounds have been synthesized and tested for their H1-antihistaminic activity. Research by V. Alagarsamy et al. (2009) identified certain quinazolinone derivatives as potential H1-antihistaminic agents with minimal sedative effects.
DFT Calculations and Molecular Docking Studies
The structural and activity evaluation of quinazolinone derivatives has been enhanced through density functional theory (DFT) calculations and molecular docking studies. For instance, the work by Qing-mei Wu et al. (2022) used these techniques to study the interaction of quinazolinone compounds with proteins and evaluate their inhibitory activity.
Eigenschaften
IUPAC Name |
3-(4-ethoxyphenyl)-2-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N3O4S/c1-5-35-23-16-12-22(13-17-23)33-29(34)25-8-6-7-9-26(25)32-30(33)38-18-27-20(4)37-28(31-27)21-10-14-24(15-11-21)36-19(2)3/h6-17,19H,5,18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJAJPGNWXURSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=C(OC(=N4)C5=CC=C(C=C5)OC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

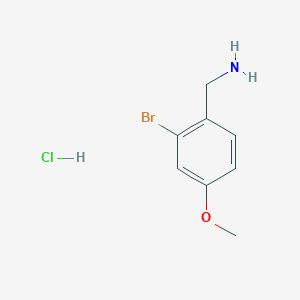
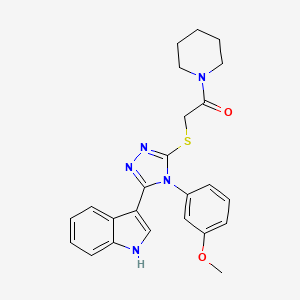
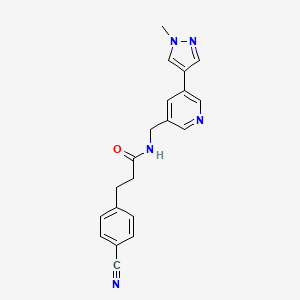

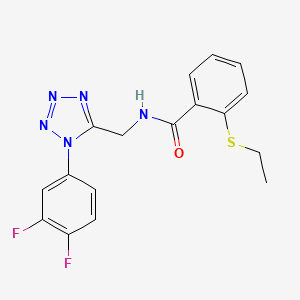
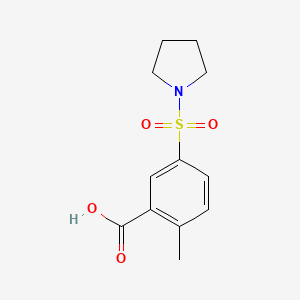
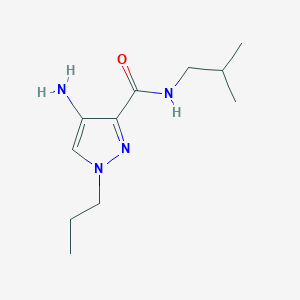
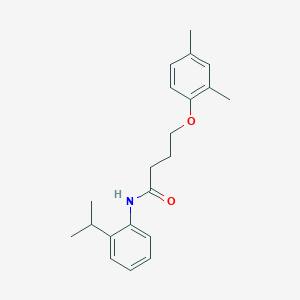
![3-Chloro-2-[4-({[(4-chloroanilino)carbonyl]oxy}imino)piperidino]-5-(trifluoromethyl)pyridine](/img/structure/B2838393.png)
![[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2838395.png)
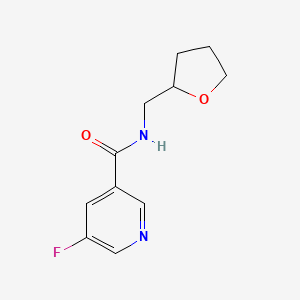
![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2838402.png)
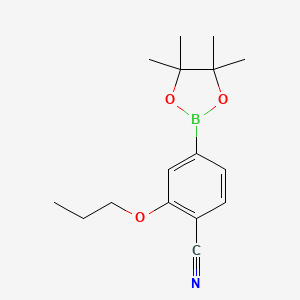
![N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2838405.png)